Cas no 1444006-57-8 (Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 4,9-dibromo-2,7-didodecyl-)

Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 4,9-dibromo-2,7-didodecyl, is a specialized organic compound characterized by its robust structural features and unique bromo-substituted benzo[3,8]phenanthroline core. This compound exhibits exceptional stability and high purity, making it ideal for advanced analytical and research applications. Its distinct 4,9-dibromo-2,7-didodecyl side chain enhances its solubility and compatibility with various organic solvents, facilitating a wide range of chemical reactions and analyses.
Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 4,9-dibromo-2,7-didodecyl- structure
1444006-57-8 structure
商品名:Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 4,9-dibromo-2,7-didodecyl-
CAS番号:1444006-57-8
MF:C38H52Br2N2O4
メガワット:760.6385
CID:4518410
PubChem ID:139034921

Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 4,9-dibromo-2,7-didodecyl- 化学的及び物理的性質

名前と識別子

    • Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 4,9-dibromo-2,7-didodecyl-
    • EN300-37153628
    • 2,9-dibromo-6,13-didodecyl-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
    • NDI12-2Br
    • 1444006-57-8
    • Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone,4,9-dibromo-2,7-didodecyl-
    • 4,9-Dibromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
    • インチ: 1S/C38H52Br2N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-41-35(43)27-25-30(40)34-32-28(26-29(39)33(31(27)32)37(41)45)36(44)42(38(34)46)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3
    • InChIKey: DADBAPPNAHMIMX-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C2C(N(C(C3=C(C([H])=C4C(N(C(C=1C4=C32)=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)Br)=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 760.22733 g/mol
  • どういたいしつりょう: 758.22938 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 46
  • 回転可能化学結合数: 22
  • 複雑さ: 929
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 13.7
  • ぶんしりょう: 760.6
  • トポロジー分子極性表面積: 74.8

Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 4,9-dibromo-2,7-didodecyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37153628-0.25g
2,9-dibromo-6,13-didodecyl-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
1444006-57-8
0.25g
$1948.0 2023-07-10
Enamine
EN300-37153628-0.05g
2,9-dibromo-6,13-didodecyl-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
1444006-57-8
0.05g
$1779.0 2023-07-10
Enamine
EN300-37153628-5.0g
2,9-dibromo-6,13-didodecyl-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
1444006-57-8
5.0g
$6140.0 2023-07-10
Enamine
EN300-37153628-0.5g
2,9-dibromo-6,13-didodecyl-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
1444006-57-8
0.5g
$2033.0 2023-07-10
Enamine
EN300-37153628-1.0g
2,9-dibromo-6,13-didodecyl-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
1444006-57-8
1.0g
$2118.0 2023-07-10
Enamine
EN300-37153628-10.0g
2,9-dibromo-6,13-didodecyl-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
1444006-57-8
10.0g
$9105.0 2023-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1685696-250mg
NDI12-2Br
1444006-57-8 98%
250mg
¥907.00 2023-11-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1685696-100mg
NDI12-2Br
1444006-57-8 98%
100mg
¥672.00 2023-11-21
Enamine
EN300-37153628-0.1g
2,9-dibromo-6,13-didodecyl-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
1444006-57-8
0.1g
$1863.0 2023-07-10
Enamine
EN300-37153628-2.5g
2,9-dibromo-6,13-didodecyl-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
1444006-57-8
2.5g
$4150.0 2023-07-10

Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 4,9-dibromo-2,7-didodecyl- 関連文献

Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 4,9-dibromo-2,7-didodecyl-に関する追加情報

Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 4,9-dibromo-2,7-didodecyl- (CAS No. 1444006-57-8): A Comprehensive Overview

Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, specifically the derivative 4,9-dibromo-2,7-didodecyl-Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone (CAS No. 1444006-57-8), represents a fascinating compound with significant potential in the field of chemical biology and pharmaceutical research. This heterocyclic compound belongs to the class of phenanthrolines and tetrones, which are known for their unique structural and electronic properties. The introduction of bromine and dodecyl substituents further enhances its utility in various applications.

The structure of Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is characterized by a fused system of benzene and phenanthroline rings. The presence of multiple double bonds and oxygen atoms in the tetrone moiety imparts significant reactivity and makes it a valuable scaffold for chemical modifications. The addition of bromine atoms at the 4 and 9 positions increases its electrophilicity, making it a potent electrophile in various organic transformations. Meanwhile, the introduction of didodecyl groups at the 2 and 7 positions enhances its solubility in non-polar solvents and improves its stability under various conditions.

In recent years, this compound has garnered attention due to its potential applications in medicinal chemistry. The unique structural features of Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone make it an ideal candidate for designing novel bioactive molecules. For instance, its ability to interact with biological targets such as enzymes and receptors has been explored in the development of new therapeutic agents. The brominated derivative further extends these possibilities by allowing for selective functionalization at specific sites.

One of the most intriguing aspects of this compound is its role as a building block in supramolecular chemistry. The presence of multiple reactive sites allows for the formation of complex supramolecular structures through non-covalent interactions such as hydrogen bonding and π-stacking. These properties have been exploited in the design of molecular receptors and sensors that can selectively bind to specific analytes. The didodecyl groups also contribute to the compound's ability to self-assemble into micellar structures, which have potential applications in drug delivery systems.

The pharmaceutical industry has shown particular interest in derivatives of Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone. Researchers have investigated its potential as an antitumor agent due to its ability to induce apoptosis in cancer cells. Preliminary studies have demonstrated that the brominated derivative can inhibit the growth of various cancer cell lines by disrupting key signaling pathways involved in cell proliferation and survival. Additionally, its ability to generate reactive oxygen species has been explored as a mechanism for inducing oxidative stress in cancer cells.

The synthesis of 4,9-dibromo-2,7-didodecyl-Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of the parent phenanthroline core through cyclization reactions. Subsequent functionalization with bromine atoms is achieved using halogenation reagents under controlled conditions. Finally,the introduction of didodecyl groups is carried out through alkylation reactions using appropriate alkylating agents.

The chemical properties of this compound make it a versatile tool for synthetic chemists. Its reactivity towards nucleophiles allows for further derivatization into more complex molecules with tailored properties. For example,the bromine atoms can be replaced with other functional groups such as amines or thiols through nucleophilic substitution reactions,opening up new avenues for drug discovery.

The solubility profile of 4,9-dibromo-2,7-didodecyl-Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is another important consideration for its applications。The didodecyl groups enhance its solubility in organic solvents such as dichloromethane and tetrahydrofuran (THF),making it easier to handle in synthetic protocols。However,its solubility in water remains limited,which may require additional modifications for applications that require aqueous environments。

In conclusion,Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, particularly its derivative 4,9-dibromo-2,7-didodecyl-Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, represents a promising compound with diverse applications in chemical biology and pharmaceutical research。Its unique structural features、reactivity、and solubility profile make it an invaluable tool for designing novel bioactive molecules、supramolecular structures、and drug delivery systems。Further research is warranted to fully explore its potential in these fields。

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